Ro 5-3335

Descripción general

Descripción

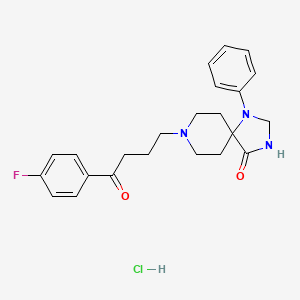

Ro 5-3335 es un derivado de benzodiazepina conocido por su papel como inhibidor de la leucemia del factor de unión central (CBF). Inhibe específicamente la interacción entre RUNX1 y la subunidad beta del factor de unión central (CBFβ), que es crucial en la patogénesis de ciertas leucemias . This compound ha demostrado una actividad antiproliferativa significativa contra líneas celulares de leucemia humana con proteínas de fusión CBF .

Aplicaciones Científicas De Investigación

Ro 5-3335 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Ro 5-3335 ejerce sus efectos inhibiendo la interacción entre RUNX1 y CBFβ. Esta interacción es crucial para la transactivación de genes implicados en la hematopoyesis y la leucemogénesis. Al interrumpir esta interacción, this compound inhibe la proliferación de células leucémicas con proteínas de fusión CBF . Además, se ha demostrado que interfiere con la transactivación mediada por Tat en el virus de la inmunodeficiencia humana tipo 1 (VIH-1), inhibiendo así la replicación viral .

Análisis Bioquímico

Biochemical Properties

Ro 5-3335 has been found to interact with the RUNX1-CBFβ complex, inhibiting its function . This interaction involves the binding of this compound to both subunits of the heterodimeric transcription factor complex

Cellular Effects

This compound has demonstrated antiproliferative activity against human CBF leukemia cell lines . It inhibits definitive hematopoiesis in zebrafish embryos

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the RUNX1-CBFβ complex . It does not completely break apart the RUNX1-CBFβ interaction, but changes the conformation of their complex or increases the distance between RUNX1 and CBFβ in the complex .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce leukemia burden . Specifically, in a mouse CBFB-MYH11 leukemia model, a dosage of 300 mg/kg/d of this compound administered orally for 30 days resulted in a reduction of leukemia burden .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ro 5-3335 implica la formación de una estructura central de benzodiazepina. . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones de ciclización y sustitución.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica entonces utilizando técnicas como la recristalización y la cromatografía para alcanzar la calidad deseada para las aplicaciones de investigación y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ro 5-3335 se somete a diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: La introducción del grupo pirrol y el átomo de cloro implica reacciones de sustitución.

Reacciones de Ciclización: La formación del sistema cíclico de benzodiazepina es una reacción de ciclización clave.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Se utilizan comúnmente disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores como el paladio sobre carbón.

Reacciones de Ciclización: A menudo se emplean condiciones ácidas o básicas para facilitar el proceso de ciclización.

Productos Principales Formados

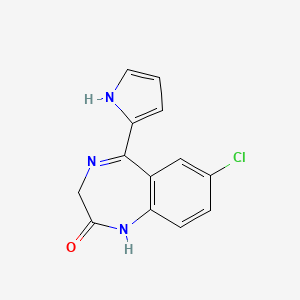

El producto principal formado a partir de estas reacciones es el propio this compound, caracterizado por su estructura central de benzodiazepina con un grupo pirrol en la posición 5 y un átomo de cloro en la posición 7 .

Comparación Con Compuestos Similares

Compuestos Similares

Inhibidor I de CBFβ-Runx1: Otro inhibidor de la interacción RUNX1-CBFβ, pero con diferentes propiedades de unión y eficacia.

Singularidad de this compound

This compound es único en su capacidad de modular la formación del heterodímero RUNX1-CBFβ sin interrumpir completamente la interacción de las subunidades. Esta inhibición selectiva permite efectos terapéuticos dirigidos con posibles efectos secundarios menores en comparación con otros inhibidores .

Propiedades

IUPAC Name |

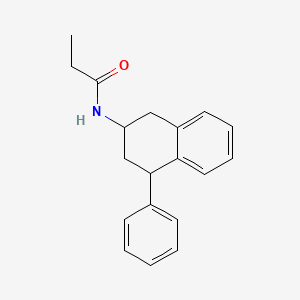

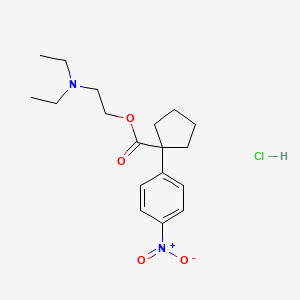

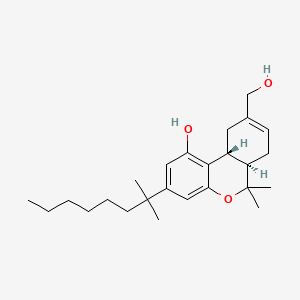

7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMORIHKRROGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184270 | |

| Record name | Ro 5-3335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30195-30-3 | |

| Record name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30195-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 5-3335 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030195303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30195-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ro 5-3335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5-3335 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH4T68L7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

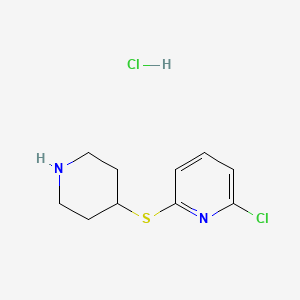

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)